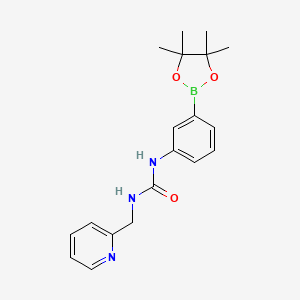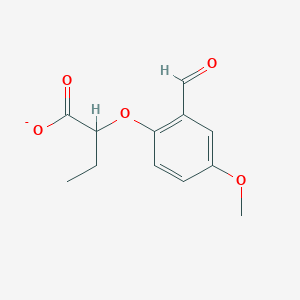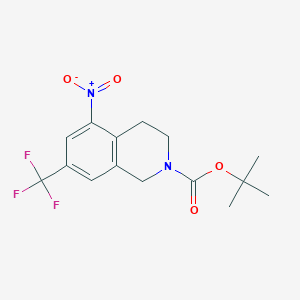
CID 78062086
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, tris(3,3,3-trifluoropropyl)- is an organosilicon compound with the molecular formula C9H13F9Si. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions. It is commonly used in various industrial applications, particularly in the production of specialized polymers and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, tris(3,3,3-trifluoropropyl)- can be synthesized through the reaction of trichloro(3,3,3-trifluoropropyl)silane with methanol. This reaction typically occurs under controlled conditions to ensure the complete conversion of the starting materials . The reaction can be represented as follows:
CF3CH2CH2SiCl3+3CH3OH→CF3CH2CH2Si(OCH3)3+3HCl
Industrial Production Methods
In industrial settings, the production of silane, tris(3,3,3-trifluoropropyl)- involves large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled. The use of catalysts, such as chloroplatinic acid, can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Silane, tris(3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Forms siloxane bonds through the elimination of small molecules like water or alcohol.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of moisture or water.
Condensation: Often catalyzed by acids or bases under controlled temperatures.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Produces silanols and hydrochloric acid.
Condensation: Forms siloxane polymers.
Substitution: Results in the formation of substituted silanes.
Scientific Research Applications
Silane, tris(3,3,3-trifluoropropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of silane, tris(3,3,3-trifluoropropyl)- involves its ability to form strong bonds with various substrates. The trifluoropropyl groups enhance the compound’s hydrophobicity and chemical resistance. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Similar in structure but contains methoxy groups instead of trifluoropropyl groups.
Trichloro(3,3,3-trifluoropropyl)silane: Contains chlorine atoms instead of trifluoropropyl groups.
Uniqueness
Silane, tris(3,3,3-trifluoropropyl)- is unique due to its high thermal stability and resistance to chemical reactions. The presence of trifluoropropyl groups enhances its hydrophobicity and makes it suitable for specialized applications in harsh environments .
Properties
Molecular Formula |
C9H12F9Si |
|---|---|
Molecular Weight |
319.26 g/mol |
InChI |
InChI=1S/C9H12F9Si/c10-7(11,12)1-4-19(5-2-8(13,14)15)6-3-9(16,17)18/h1-6H2 |
InChI Key |
RKPUOTHUBLWVPN-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si](CCC(F)(F)F)CCC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)-](/img/structure/B12334770.png)








